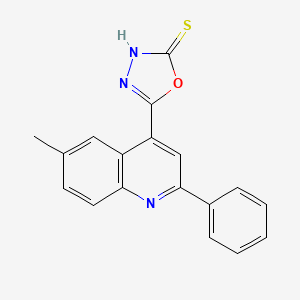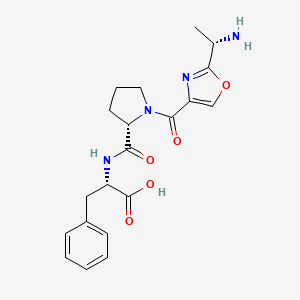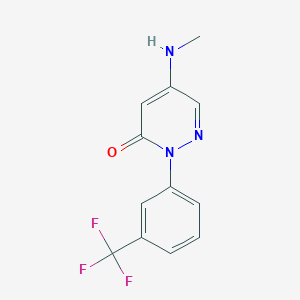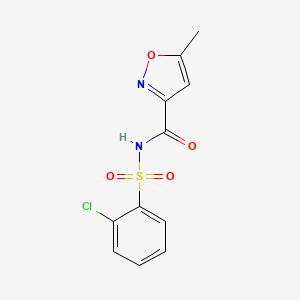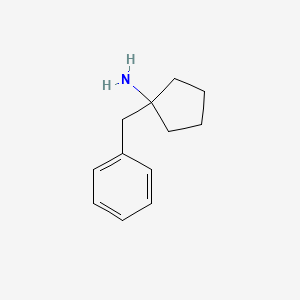![molecular formula C12H14ClNOS B15214336 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione CAS No. 88397-05-1](/img/structure/B15214336.png)
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chlorobenzyl group attached to an isoxazolidine ring, which is further substituted with a thione group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione typically involves the reaction of 2-chlorobenzyl chloride with 4,4-dimethylisoxazolidine-3-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary research suggests that it may possess antitumor or antimicrobial properties, although further studies are needed to confirm these effects.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorobenzyl group may facilitate binding to hydrophobic pockets, while the thione group can participate in redox reactions or form covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobenzyl chloride: A precursor in the synthesis of 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione.
4,4-Dimethylisoxazolidine-3-thione: Another related compound with similar structural features.
Benzyl chloride: Shares the benzyl chloride moiety but lacks the isoxazolidine and thione groups.
Uniqueness
2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidine-3-thione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
88397-05-1 |
|---|---|
Molekularformel |
C12H14ClNOS |
Molekulargewicht |
255.76 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione |
InChI |
InChI=1S/C12H14ClNOS/c1-12(2)8-15-14(11(12)16)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
HOQYLFCVSXFPEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CON(C1=S)CC2=CC=CC=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214255.png)



![ethyl N-[8-[2-[4-(diethylsulfamoyl)phenyl]ethylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B15214281.png)

![2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214293.png)
![4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate](/img/structure/B15214297.png)
